An In-depth Technical Guide to the Chemical Properties of 4-(2-Nitrophenyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 4-(2-Nitrophenyl)-1H-pyrazole
Foreword
Welcome to this in-depth technical guide on 4-(2-nitrophenyl)-1H-pyrazole. This molecule, while seemingly specific, represents a confluence of two critical functionalities in modern chemistry: the versatile pyrazole heterocycle and the electronically influential nitrophenyl substituent. For researchers, scientists, and drug development professionals, understanding the nuanced properties of such a scaffold is paramount. The pyrazole core is a recognized "privileged scaffold" in drug discovery, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The strategic placement of a 2-nitrophenyl group introduces unique steric and electronic characteristics that dictate the molecule's reactivity, potential for derivatization, and ultimately, its utility.
This guide is structured not as a rigid template, but as a narrative that follows the scientific lifecycle of a research chemical. We will begin with its synthesis, delve into its structural and spectroscopic characterization, analyze its electronic profile and reactivity, and conclude with its potential applications. Our focus will be on the causality behind the chemistry—why certain synthetic routes are preferred, how the structure dictates its analytical signature, and how its electronic nature opens doors for further molecular exploration.
Synthesis and Mechanistic Considerations
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. While numerous methods exist, the 1,3-dipolar cycloaddition is arguably one of the most elegant and versatile. This approach involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (an alkene or alkyne).
For the synthesis of 4-(2-nitrophenyl)-1H-pyrazole, a logical and efficient pathway involves the reaction of (2-nitrophenyl)acetylene with diazomethane. The choice of this pathway is dictated by the directness of the approach, which forms the C4-C5 and N1-C5 bonds of the pyrazole ring in a single, concerted step. The regioselectivity of such cycloadditions is governed by the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a representative synthesis. Note: Diazomethane is highly toxic and explosive; it should only be handled by trained personnel in a suitable fume hood with appropriate safety precautions.
Step 1: Preparation of (2-Nitrophenyl)acetylene
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Rationale: The Sonogashira coupling provides a reliable method for forming the carbon-carbon triple bond required for the subsequent cycloaddition.
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To a solution of 1-iodo-2-nitrobenzene (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine, add trimethylsilylacetylene (1.1 eq).
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Add catalytic amounts of Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
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Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield 1-nitro-2-((trimethylsilyl)ethynyl)benzene.
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Deprotect the silyl group by treating the product with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol to afford (2-nitrophenyl)acetylene.
Step 2: Cycloaddition with Diazomethane
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Dissolve (2-nitrophenyl)acetylene (1.0 eq) in a suitable solvent such as diethyl ether or THF at 0 °C.
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Slowly add a freshly prepared ethereal solution of diazomethane (excess) to the reaction mixture.
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Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.
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Once the reaction is complete, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
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Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(2-nitrophenyl)-1H-pyrazole.
Caption: Workflow for the Synthesis of 4-(2-nitrophenyl)-1H-pyrazole.
Structural Elucidation and Spectroscopic Profile
The definitive confirmation of a molecule's identity relies on a suite of analytical techniques. For 4-(2-nitrophenyl)-1H-pyrazole, spectroscopy not only confirms the structure but also provides deep insights into its electronic environment. While single-crystal X-ray diffraction would provide the ultimate solid-state structure, a comprehensive spectroscopic analysis is foundational for routine characterization.[3][4]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic characteristics. These are predictive values based on the known effects of the functional groups and data from analogous structures.
| Technique | Functional Group/Proton | Expected Chemical Shift / Frequency | Key Insights |
| ¹H NMR | Pyrazole N-H | > 10 ppm (broad) | Acidic proton, position can vary with solvent and concentration. |
| Pyrazole C3-H, C5-H | 7.8 - 8.5 ppm (singlets or doublets) | Deshielded due to the aromatic nature of the pyrazole ring. | |
| Nitrophenyl H3', H4', H5', H6' | 7.5 - 8.2 ppm (multiplets) | Complex splitting pattern due to ortho, meta, and para couplings. | |
| ¹³C NMR | Pyrazole C3, C5 | 125 - 140 ppm | Aromatic carbons of the heterocycle. |
| Pyrazole C4 | 115 - 125 ppm | Carbon bearing the nitrophenyl substituent. | |
| Nitrophenyl C1' (ipso) | ~130 ppm | Carbon attached to the pyrazole ring. | |
| Nitrophenyl C2' (ipso) | ~148 ppm | Carbon bearing the nitro group, significantly deshielded. | |
| Nitrophenyl C3'-C6' | 123 - 135 ppm | Aromatic carbons of the phenyl ring. | |
| IR Spectroscopy | N-H Stretch (pyrazole) | 3300 - 3500 cm⁻¹ | Characteristic of the N-H bond in the pyrazole ring. |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | Typical for sp² C-H bonds. | |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | Strong, characteristic band for the nitro group. | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Another strong, key indicator of the nitro group. | |
| C=N, C=C Stretch | 1400 - 1600 cm⁻¹ | Vibrations from both the pyrazole and benzene rings. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 189.05 | Corresponds to the molecular formula C₉H₇N₃O₂. |
| Key Fragments | [M-NO₂]⁺, [M-HNO₂]⁺ | Characteristic loss of the nitro group is a primary fragmentation pathway. |
Self-Validating Analysis
The power of this multi-technique approach lies in its self-validating nature. The molecular weight from MS must match the structure proposed. The number of unique signals in the ¹H and ¹³C NMR spectra must correspond to the number of chemically distinct protons and carbons. Finally, the IR spectrum must confirm the presence of the key functional groups (N-H, NO₂). This triangulation of data provides a high degree of confidence in the compound's identity and purity.
Chemical Reactivity and Electronic Profile
The reactivity of 4-(2-nitrophenyl)-1H-pyrazole is a direct consequence of the interplay between its two constituent rings. The strongly electron-withdrawing nitro group profoundly influences the electron density across the entire molecule.[1]
Key Reactive Sites:
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Pyrazole N-H Proton: The electron-withdrawing nature of the nitrophenyl group, coupled with the inherent aromaticity of the pyrazole ring, renders the N-H proton acidic. This site is readily deprotonated by a base, allowing for subsequent N-alkylation or N-acylation reactions—a primary route for diversification.
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Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle. While generally resistant to electrophilic attack compared to benzene, substitution is possible. For 1H-pyrazoles, electrophilic substitution typically occurs at the C4 position.[5] However, since this position is already substituted, electrophilic attack on the ring is disfavored.
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Nitrophenyl Ring: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. However, these reactions are generally sluggish.
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Nitro Group: The nitro group is the most reactive site for nucleophilic attack or reduction. Catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl) can selectively reduce the nitro group to an amine (4-(2-aminophenyl)-1H-pyrazole). This transformation is critical as it unmasks a highly versatile amino group, enabling a vast array of subsequent reactions such as diazotization, amide coupling, and Schiff base formation.
Caption: Key Reactive Sites of 4-(2-nitrophenyl)-1H-pyrazole.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a scaffold like 4-(2-nitrophenyl)-1H-pyrazole lies in its potential as a building block for biologically active molecules.[1] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[2][5]
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Core Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening. The two primary handles for diversification are the pyrazole nitrogen and the nitro group.
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N-Alkylation: Introduces a variety of side chains to probe interactions with biological targets.
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Nitro Reduction: Conversion to the 2-aminophenyl derivative opens up a completely different vector for chemical space exploration. The resulting aniline is a key precursor for many other heterocycles (e.g., quinolines, benzodiazepines) or for installing groups that can act as hydrogen bond donors/acceptors.
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Structure-Activity Relationship (SAR) Studies: The nitrophenyl-pyrazole core serves as a rigid scaffold to which different functional groups can be appended. By systematically modifying the molecule and assessing the corresponding biological activity, researchers can develop a clear SAR, guiding the design of more potent and selective drug candidates.[6] For example, it can be used to synthesize novel Schiff base ligands, which have been studied for their antifungal properties against pathogens like C. albicans.[1]
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Known Biological Profiles of Nitrophenyl Pyrazoles: Several related nitrophenyl pyrazole compounds have demonstrated significant biological activity. For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has shown antiviral effects against HIV.[5] This precedent underscores the potential of this chemical class to yield potent therapeutic agents.
Safety and Handling
As a research chemical, 4-(2-nitrophenyl)-1H-pyrazole should be handled by qualified professionals in a laboratory setting. Based on aggregated GHS data for the isomeric 4-(4-nitrophenyl)-1H-pyrazole, the following hazards should be anticipated[7]:
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
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May be harmful if swallowed (H302)
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
4-(2-Nitrophenyl)-1H-pyrazole is more than just a catalog chemical; it is a highly functionalized and versatile scaffold with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry principles. Its structure, characterized by the interplay of an aromatic pyrazole ring and an electron-withdrawing nitrophenyl group, gives rise to a predictable yet powerful reactivity profile. The ability to selectively modify the pyrazole nitrogen or reduce the nitro group provides chemists with two orthogonal handles for molecular diversification. For drug discovery professionals, this compound represents a valuable starting point for the rational design of novel therapeutics, building upon the proven track record of the pyrazole core.
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